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Compound of Interest

Compound Name: 3,6-Dichloropicolinaldehyde

Cat. No.: B1311917 Get Quote

3,6-Dichloropicolinaldehyde, identified by CAS Number 343781-53-3, is a strategically

important heterocyclic building block for the research and development sectors, particularly

within pharmaceutical and agrochemical synthesis.[1] Its structure, a pyridine ring

functionalized with an aldehyde group and two chlorine atoms, presents a trifecta of reactive

sites. This unique arrangement allows for controlled, sequential modifications, making it an

invaluable intermediate for constructing complex molecular architectures.[1] This guide,

intended for chemists, researchers, and drug development professionals, provides a

comprehensive technical overview of its physicochemical properties, a proposed and logically

grounded synthetic pathway, its key chemical reactivities, and its potential applications as a

versatile scaffold in modern medicinal chemistry.

Section 2: Physicochemical Properties and
Structural Characterization
The utility of 3,6-Dichloropicolinaldehyde in a laboratory setting is defined by its physical and

chemical characteristics. It is typically supplied as a white to off-white solid or crystalline

powder with a melting point in the range of 73-77°C.[2]

Table 1: Core Physicochemical & Identification Data
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Property Value Source(s)

CAS Number 343781-53-3 [3]

Molecular Formula C₆H₃Cl₂NO [3]

Molecular Weight 176.00 g/mol [1][4]

IUPAC Name
3,6-dichloropyridine-2-

carbaldehyde
[3]

Synonyms
3,6-Dichloropicolinaldehyde,

3,6-dichloro-2-formylpyridine
[2][5]

Appearance White crystalline solid [2]

Melting Point 73-77 °C [2]

Boiling Point 273.9 °C at 760 mmHg [2]

Purity Typically ≥95% [3][5]

Structural Analysis & Predicted Spectroscopic Signature
The core of the molecule is a pyridine ring, an electron-deficient aromatic system. The

aldehyde group at the C2 position is a versatile handle for chain extension and

functionalization. The two chlorine atoms at C3 and C6 serve as key points for cross-coupling

reactions or nucleophilic substitution, enabling the introduction of diverse substituents.

Caption: Chemical Structure of 3,6-Dichloropicolinaldehyde.

While specific, published spectra are not readily available, a senior scientist can reliably predict

the key analytical features based on the molecule's structure. This predictive analysis is crucial

for reaction monitoring and quality control.

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region

(typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A highly

characteristic singlet for the aldehyde proton will appear far downfield, typically in the δ 9.5-

10.5 ppm region.
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¹³C NMR: The aldehyde carbonyl carbon is expected to produce a signal in the δ 185-195

ppm range. The five carbons of the pyridine ring will appear in the aromatic region (δ 120-

160 ppm), with the carbon atoms attached to the chlorine atoms showing characteristic

shifts.

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of an aldehyde

C=O stretch is expected around 1700-1720 cm⁻¹. Other significant peaks will include C-Cl

stretches and aromatic C=C and C=N ring vibrations.[6][7]

Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion (M⁺)

peak cluster. Due to the presence of two chlorine atoms, which have two stable isotopes

(³⁵Cl and ³⁷Cl), the spectrum will show peaks at m/z corresponding to [M], [M+2], and [M+4]

with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two

chlorine atoms.[8]

Section 3: Proposed Synthesis & Manufacturing
Insights
While multiple suppliers offer this compound, detailed synthetic procedures are not widely

published in academic literature. A logical and industrially scalable approach involves the

selective oxidation of a readily available precursor, 3,6-dichloro-2-methylpyridine. This strategy

avoids the direct and often challenging formylation of a dichlorinated pyridine ring.

Retrosynthetic Analysis & Workflow
The most direct retrosynthetic disconnection is the oxidation of the corresponding methyl

group, a common and reliable transformation in heterocyclic chemistry.
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3,6-Dichloropicolinaldehyde
(Target Molecule)

3,6-Dichloro-2-methylpyridine
(Key Precursor)

Pyridine Derivatives
(Starting Materials)

Click to download full resolution via product page

Caption: Proposed retrosynthetic pathway for 3,6-Dichloropicolinaldehyde.

Experimental Protocol: Selective Oxidation of 3,6-
Dichloro-2-methylpyridine
This protocol describes a robust method for the synthesis of the target compound. The choice

of a selenium dioxide-based oxidation is deliberate; it is known for its efficacy in converting

activated methyl groups adjacent to a heteroaromatic ring into aldehydes, often with high

selectivity and manageable reaction conditions.

Materials:

3,6-Dichloro-2-methylpyridine (1.0 eq)

Selenium Dioxide (SeO₂) (1.1 eq)

1,4-Dioxane (solvent)

Water

Dichloromethane (DCM) for extraction

Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3,6-dichloro-2-methylpyridine (1.0 eq) and 1,4-dioxane.

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. A small amount of water

(e.g., 0.5% v/v of dioxane) can be added to facilitate the reaction.

Reaction Execution: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-8

hours. The causality here is that the elevated temperature is required to overcome the

activation energy for the oxidation. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up - Quenching & Filtration: Once the starting material is consumed, cool the reaction

mixture to room temperature. A black precipitate of elemental selenium will form. Filter the

mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with

DCM.

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially

with saturated NaHCO₃ solution (to neutralize any acidic byproducts), water, and finally

brine. The bicarbonate wash is a self-validating step to ensure purity from acidic residues.

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product should be purified by flash column chromatography

on silica gel, using a gradient of ethyl acetate in hexanes. This step is critical to isolate the

aldehyde from any unreacted starting material or over-oxidized carboxylic acid byproducts.
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Final Product: Combine the pure fractions and remove the solvent under vacuum to yield

3,6-Dichloropicolinaldehyde as a solid. Confirm identity and purity using the analytical

methods described in Section 2.

Section 4: Chemical Reactivity & Synthetic Utility
The power of 3,6-Dichloropicolinaldehyde as a building block stems from the distinct

reactivity of its functional groups, allowing for a diverse range of subsequent chemical

transformations.

Aldehyde Reactions

Chlorine Reactions

3,6-Dichloropicolinaldehyde

Reductive Amination
(+ R-NH2, [H])

Forms C-N bond

Wittig Olefination
(+ Ph3P=CHR)

Forms C=C bond

SNAr
(+ Nu-H)

Forms C-Nu bond

Suzuki Coupling
(+ R-B(OH)2, Pd cat.)

Forms C-C bond

Click to download full resolution via product page

Caption: Key synthetic transformations of 3,6-Dichloropicolinaldehyde.

Reactions of the Aldehyde Group: The aldehyde is a prime site for introducing diversity.

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or

secondary amines followed by a reducing agent (e.g., NaBH(OAc)₃) cleanly produces

substituted aminomethyl-pyridines. This is a high-yield, reliable method for building

libraries of drug candidates.

Wittig Reaction & Related Olefinations: Reaction with phosphorus ylides provides a route

to vinyl-substituted pyridines, extending the carbon skeleton and introducing new

functionalities.
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Condensation Reactions: Knoevenagel or aldol-type condensations can be employed to

form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Reactions at the Chloro-Substituted Positions: The chlorine atoms are excellent leaving

groups for building complexity around the pyridine core.

Palladium-Catalyzed Cross-Coupling: The C6-Cl and C3-Cl bonds are amenable to

Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions.[9] This allows for

the precise installation of aryl, heteroaryl, alkyl, alkynyl, or amino groups, which is

fundamental to modern drug design for exploring structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine

nitrogen and the other chloro-substituent activates the ring for SₙAr. Strong nucleophiles

like alkoxides, thiolates, or amines can displace the chlorine atoms, typically at the C6

position, to introduce further diversity.

Section 5: Applications in Drug Discovery &
Development
The 2,5-dichloropyridine scaffold (a close relative) is a known building block for inhibitors of

ERK protein kinase and Hdm2 antagonists.[10][11] By extension, 3,6-
Dichloropicolinaldehyde provides a platform to generate novel derivatives targeting a wide

range of therapeutic areas.

The strategic value lies in its ability to serve as a three-point diversity scaffold. A drug discovery

program can systematically:

Modify the aldehyde to explore interactions with a specific pocket of a biological target.

Perform a Suzuki coupling at the C6-Cl position to introduce a group that can improve

potency or solubility.

Perform a second, different coupling or substitution at the C3-Cl position to fine-tune

pharmacokinetic properties (ADME).

This systematic approach allows for the rapid generation of focused compound libraries,

accelerating the hit-to-lead and lead optimization phases of drug discovery.[12]
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Section 6: Safety, Handling, and Storage
3,6-Dichloropicolinaldehyde is an irritant and requires careful handling in a controlled

laboratory environment.[3] Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information
Pictogram Signal Word Hazard Statements

Precautionary
Codes

GHS07 (Irritant) Warning

H302: Harmful if

swallowed. H315:

Causes skin irritation.

H319: Causes serious

eye irritation. H335:

May cause respiratory

irritation.

P261,

P305+P351+P338

Handling Protocol:

Always handle this compound within a certified chemical fume hood.[13]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,

and chemical safety goggles.[13][14]

Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

Avoid inhalation of dust and contact with skin and eyes.[13]

Storage:

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to

prevent degradation from moisture or air.[3][13]

Keep in a cool, dry, and well-ventilated place, refrigerated at 2-8°C for long-term stability.[3]

First Aid & Spill Response:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.[14]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical

attention.[13]

Spill: In case of a spill, evacuate the area. Wearing full PPE, carefully sweep up the solid

material, avoiding dust formation, and place it in a sealed container for chemical waste

disposal.[13]

Section 7: Conclusion
3,6-Dichloropicolinaldehyde is more than a simple chemical intermediate; it is a highly

versatile platform for innovation in chemical synthesis. Its well-defined reactive sites—the

aldehyde and two distinct chlorine atoms—provide researchers with precise tools to build

molecular complexity. For professionals in drug discovery, this compound offers a reliable and

strategically functionalized scaffold for the systematic development of new therapeutic agents.

Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the

advancement of science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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